molecular formula C19H14ClF2NS B8517615 2-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}-4-methylpyridine CAS No. 558462-73-0

2-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}-4-methylpyridine

Cat. No. B8517615
CAS RN: 558462-73-0
M. Wt: 361.8 g/mol
InChI Key: YYUDDIKPZLGEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}-4-methylpyridine is a useful research compound. Its molecular formula is C19H14ClF2NS and its molecular weight is 361.8 g/mol. The purity is usually 95%.
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properties

CAS RN

558462-73-0

Product Name

2-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}-4-methylpyridine

Molecular Formula

C19H14ClF2NS

Molecular Weight

361.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfanyl-(2,5-difluorophenyl)methyl]-4-methylpyridine

InChI

InChI=1S/C19H14ClF2NS/c1-12-8-9-23-18(10-12)19(16-11-14(21)4-7-17(16)22)24-15-5-2-13(20)3-6-15/h2-11,19H,1H3

InChI Key

YYUDDIKPZLGEEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(C2=C(C=CC(=C2)F)F)SC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

After the 2-[(2,5-difluorophenyl)-hydroxymethyl]-4-methylpyridine (235 mg, 0.53 mmol) obtained in Referential Example 6 was dissolved in thionyl chloride (2.0 ml), a catalytic amount of dimethylformamide was added to the resulting solution. The resulting mixture was stirred for 16 hours. The reaction mixture was concentrated under reduced pressure. To the residue was added dioxane, followed by further concentration. The residue thus obtained was dissolved in dimethylformamide (10 ml). To the resulting solution were added 4-chlorobenzenethiol (217 mg, 1.5 mmol) and potassium carbonate (828 mg, 6.0 mmol) under a nitrogen atmosphere. The resulting mixture was stirred at 50° C. for 1 hour. After the reaction mixture was cooled to room temperature, diethyl ether (50 ml) was added thereto. The resulting mixture was washed with water and brine. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure. The residue thus obtained was subjected to silica gel chromatography (hexane:ethyl acetate=10:1) to give the title compound (290 mg, 80%) as an oil.
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
217 mg
Type
reactant
Reaction Step Two
Quantity
828 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
80%

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